molecular formula C7H2F6O B1404590 1,2,3-Trifluoro-5-(trifluoromethoxy)benzene CAS No. 1404193-71-0

1,2,3-Trifluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1404590
CAS No.: 1404193-71-0
M. Wt: 216.08 g/mol
InChI Key: BDCUXUSCYGYGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trifluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of three fluorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

1,2,3-Trifluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires specific conditions, such as the presence of a palladium catalyst and hydrogen gas. The reaction proceeds by replacing the chlorine atom with a trifluoromethoxy group, resulting in the formation of the desired compound.

Chemical Reactions Analysis

1,2,3-Trifluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-(trifluoromethoxy)benzene is primarily related to its trifluoromethoxy group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

1,2,3-Trifluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of fluorine atoms and a trifluoromethoxy group, which imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,2,3-trifluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUXUSCYGYGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene
Reactant of Route 3
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene
Reactant of Route 4
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene
Reactant of Route 6
1,2,3-Trifluoro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.